(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-methoxy-7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-10-13(20-2)6-4-12-17(19)16(23-18(10)12)8-11-3-5-14-15(7-11)22-9-21-14/h3-8H,9H2,1-2H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZCFHLLJRGSOP-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step often involves cyclization reactions using appropriate starting materials under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: These functional groups can be introduced through alkylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the formation of the dioxole ring, which can be achieved through cyclization reactions involving catechol derivatives.
Final Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the benzofuran core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Nucleophilic Additions at the Carbonyl Group
The α,β-unsaturated carbonyl system enables conjugate addition reactions. The carbonyl oxygen (C7–O2) has a bond length of 1.2018 Å, typical for ketones, making it susceptible to nucleophilic attack .
Key Reactions:
-
Grignard Reagent Addition:
The exocyclic double bond (C16–C17) undergoes 1,4-addition with organomagnesium reagents, forming tertiary alcohols. For example: -
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a secondary alcohol, with retention of stereochemistry at the Z-configurated double bond .
Electrophilic Substitution at Aromatic Rings
The benzodioxole and benzofuran rings participate in electrophilic substitutions.
Examples:
-
Nitration:
Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the benzodioxole ring at the para position relative to the methylene group .
Yield: ~65% . -
Halogenation:
Bromination (Br₂/FeBr₃) occurs at the C5 position of the benzofuran ring due to electron-donating effects of the methoxy group .
Rearrangements and Cyclizations
Acid- or base-catalyzed rearrangements are observed due to the strained benzofuranone system.
Notable Pathways:
-
Acid-Catalyzed Ring Expansion:
Treatment with H₂SO₄ induces a -sigmatropic shift, converting the benzofuranone into a dihydrobenzo[c]chromenone derivative .
Conditions:Reagent Temperature Time Yield H₂SO₄ (cat.) RT 1 h 78% -
Base-Mediated Cyclization:
In DMF/K₂CO₃, the methylene group undergoes cyclization with adjacent substituents to form tricyclic analogs .
Functional Group Transformations
The methoxy and methyl groups undergo specific modifications.
Reactions:
-
Demethylation:
BBr₃ in DCM cleaves the methoxy group to a hydroxyl group . -
Oxidation of Methyl Group:
KMnO₄/H₂O oxidizes the 7-methyl group to a carboxylic acid .
Conditions:Oxidizing Agent Temperature Time Product Yield KMnO₄ 80°C 4 h 7-COOH 58%
Cross-Coupling Reactions
The benzofuran scaffold participates in palladium-catalyzed couplings.
Examples:
-
Suzuki-Miyaura Coupling:
The iodinated analog reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis .
Typical Conditions:Catalyst Base Solvent Yield Pd(PPh₃)₄ K₂CO₃ DMF 70% -
Sonogashira Coupling:
The exocyclic double bond facilitates alkyne insertions in the presence of CuI/Pd(PPh₃)₂Cl₂ .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions at the α,β-unsaturated carbonyl system.
Outcome:
-
Dimers form via head-to-tail coupling, confirmed by X-ray crystallography .
Quantum Yield: Φ = 0.12 (λ = 254 nm) .
Biological Activity-Related Modifications
Derivatives synthesized via these reactions show enhanced COX-2 inhibition:
| Derivative | IC₅₀ (COX-1, μM) | IC₅₀ (COX-2, μM) | Selectivity Ratio |
|---|---|---|---|
| Parent Compound | 12.4 | 1.8 | 6.9 |
| 7-COOH Analog | 15.2 | 0.9 | 16.9 |
| Nitrated Derivative | 8.7 | 0.6 | 14.5 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that benzofuran derivatives, including (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one, exhibit significant anticancer properties. For instance, a study on benzofuran-3-yl-(indol-3-yl)maleimides demonstrated their potential as GSK-3β inhibitors, which are crucial in controlling cell proliferation in cancers such as pancreatic cancer . The synthesis of various benzofuran derivatives has been linked to their ability to inhibit cancer cell growth effectively.
Mechanisms of Action
The mechanisms through which these compounds exert their anticancer effects often involve the modulation of specific signaling pathways. For example, the inhibition of GSK-3β leads to the downregulation of pathways that promote tumor growth and survival . This compound's structure suggests it may interact with similar pathways, although specific studies on its mechanism are still required.
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler benzofuran derivatives. Techniques such as microwave-assisted synthesis and clay-catalyzed reactions have been explored to enhance yield and efficiency .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the benzofuran ring can significantly affect its potency against cancer cells. For instance, modifications at specific positions have been shown to enhance inhibitory activity against GSK-3β .
Biological Evaluation
In Vitro Studies
In vitro studies have demonstrated that derivatives of benzofuran can exhibit cytotoxicity against various cancer cell lines. For example, novel benzofurancarboxamides have shown promising results in inhibiting cell proliferation in human cancer models . The evaluation typically includes assessing cell viability using assays such as MTT or XTT.
Case Studies
Several case studies highlight the therapeutic potential of benzofuran derivatives:
- A study reported the synthesis and evaluation of benzofurancarboxamides that exhibited significant anticancer activity against breast and colon cancer cells .
- Another investigation focused on the synthesis of methylenedioxy-bearing quinoline derivatives, revealing their potential applications in targeting specific cancer types .
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with a benzofuran core structure, such as 2-methylbenzofuran and 2-phenylbenzofuran.
Benzo[d][1,3]dioxole Derivatives: Compounds with a benzo[d][1,3]dioxole moiety, such as piperonyl butoxide and safrole.
Uniqueness
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is unique due to the combination of its benzofuran and benzo[d][1,3]dioxole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, particularly its anticancer, anti-inflammatory, and antioxidant effects, supported by various studies and findings.
Chemical Structure and Properties
The compound belongs to a class of benzofuran derivatives known for their potential therapeutic applications. The structure includes a benzofuran core, which is often associated with various biological activities. The presence of substituents like methoxy and benzo[d][1,3]dioxole enhances its interaction with biological targets.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of benzofuran, including the compound , exhibit notable anticancer properties. For instance:
- In Vitro Studies : A study evaluated the anticancer activity of several benzofuran derivatives against 60 human tumor cell lines. The results indicated that these compounds displayed varying degrees of cytotoxicity, with some derivatives showing significant activity against specific cancer types such as HepG2 and MCF7 cells .
- Mechanism of Action : The anticancer mechanisms explored include induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound were shown to induce G2/M phase arrest in cancer cells, comparable to the effects of established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D1 | HepG2 | 2.38 | EGFR inhibition |
| D17 | MCF7 | 4.52 | Apoptosis induction |
2. Anti-inflammatory Effects
The anti-inflammatory potential of benzofuran derivatives has been well-documented. For instance:
- Cytokine Inhibition : Compounds have been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 in vitro. One study noted reductions by up to 93.8% and 98% respectively, indicating strong anti-inflammatory properties .
3. Antioxidant Activity
The antioxidant activity of this compound has also been highlighted in various studies:
- DPPH Assay : In vitro tests using the DPPH radical scavenging method showed that certain derivatives exhibit significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .
Study on Anticancer Activity
In a comprehensive study involving several synthesized benzofuran derivatives, it was found that this compound showed promising results against liver cancer cell lines (HepG2). The study reported an IC50 value that indicates effective cytotoxicity without significant toxicity towards normal cells .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects demonstrated that compounds similar to our target molecule effectively inhibited NF-kB activation in macrophages, suggesting their potential in managing chronic inflammatory conditions .
Q & A
Q. Key Variables Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 8–10 hours | <6h: incomplete; >12h: decomposition |
| Solvent | Anhydrous ethanol | Polar aprotic solvents (e.g., DMF) reduce stereoselectivity |
| Catalyst | 0.1 M HCl | Higher acid concentrations promote side reactions |
| Temperature | Reflux (~78°C) | Lower temps slow kinetics; higher temps degrade aldehyde |
How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory results) often stem from structural analogs, stereochemical variations, or assay protocols. For example, in vitro antimicrobial assays using E. coli may show MIC values of 12.5 µg/mL , while anti-inflammatory studies (COX-2 inhibition) report IC₅₀ values of 1.8 µM . To reconcile
- Structural Validation : Confirm the (Z)-isomer configuration via NOESY NMR (nuclear Overhauser effect between benzodioxole protons and benzofuranone methoxy group) .
- Assay Standardization : Compare results under identical conditions (e.g., cell lines, incubation time).
- SAR Analysis : Evaluate substituent effects (e.g., methoxy vs. bromo groups at position 6) using docking simulations .
What methodologies are recommended for characterizing the stereochemistry and purity of this compound?
Basic Research Question
- Stereochemical Confirmation :
- ¹H NMR : Look for coupling constants (J = 10–12 Hz) between the benzylidene proton and adjacent groups to distinguish (Z) from (E) isomers .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally related benzofuranones .
- Purity Assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min in 70:30 MeOH:H₂O .
- Mass Spectrometry : ESI-MS m/z calc. 352.1 [M+H]⁺; deviation >0.5 Da indicates impurities .
How can researchers design experiments to probe the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. Benzofuranones are prone to hydrolysis at pH >8, forming 6-methoxy-7-methylbenzofuran-3(2H)-one and benzoic acid derivatives .
- Photostability : Expose to UV light (365 nm) for 48h; quantify degradation products using LC-MS. Methoxy and benzodioxole groups enhance UV resistance compared to halogenated analogs .
What strategies address challenges in achieving enantiomeric purity during synthesis?
Advanced Research Question
The (Z)-isomer’s stereoselective synthesis requires chiral auxiliaries or catalysts:
- Chiral Ligands : Use (R)-BINAP in palladium-catalyzed asymmetric allylic alkylation to achieve >90% ee .
- Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .
- Chromatographic Separation : Utilize chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (85:15) for preparative-scale isolation .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID 5IKT). The benzodioxole group forms π-π interactions with Tyr385, while the methoxy group hydrogen-bonds to Ser530 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability; RMSD >2.5 Å indicates weak binding .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to optimize activity .
What are the implications of substituent variations on the compound’s biological activity?
Basic Research Question
Substituents at the benzylidene and benzofuranone positions modulate activity:
- Electron-Withdrawing Groups (e.g., Br) : Enhance antimicrobial potency (MIC reduced from 25 µg/mL to 6.25 µg/mL) but increase cytotoxicity .
- Methoxy Groups : Improve solubility (logP reduced from 3.2 to 2.8) and anti-inflammatory activity via H-bonding .
- Benzodioxole vs. Phenyl : Benzodioxole’s electron-rich ring enhances binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
